
5-Methylhexadeca-5,13-dien-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhexadeca-5,13-dien-7-ol is a chemical compound with the molecular formula C17H32O It is a type of alcohol with a long carbon chain and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexadeca-5,13-dien-7-ol typically involves organic synthesis techniques. One common method involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in an ether solvent to form the Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhexadeca-5,13-dien-7-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 5-Methylhexadeca-5,13-dien-7-one or 5-Methylhexadeca-5,13-dien-7-al.
Reduction: Formation of 5-Methylhexadecan-7-ol.
Substitution: Formation of 5-Methylhexadeca-5,13-dien-7-chloride or 5-Methylhexadeca-5,13-dien-7-bromide.
Aplicaciones Científicas De Investigación
5-Methylhexadeca-5,13-dien-7-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to cell membrane structure and function due to its amphiphilic nature.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methylhexadeca-5,13-dien-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The double bonds in the carbon chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylheptadecan-7-ol: Similar structure but with a longer carbon chain.
5-Methylhexadecan-7-ol: Similar structure but without double bonds.
Hexadeca-5,13-dien-7-ol: Similar structure but without the methyl group.
Uniqueness
5-Methylhexadeca-5,13-dien-7-ol is unique due to the presence of both a hydroxyl group and two double bonds in its structure. This combination of functional groups provides it with distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
Número CAS |
917883-03-5 |
|---|---|
Fórmula molecular |
C17H32O |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
5-methylhexadeca-5,13-dien-7-ol |
InChI |
InChI=1S/C17H32O/c1-4-6-8-9-10-11-12-14-17(18)15-16(3)13-7-5-2/h6,8,15,17-18H,4-5,7,9-14H2,1-3H3 |
Clave InChI |
CDYQFFHFBBWPLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC(CCCCCC=CCC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


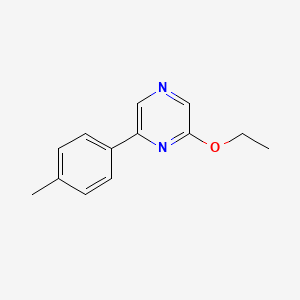
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
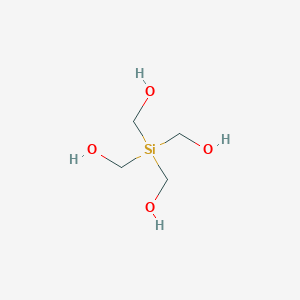
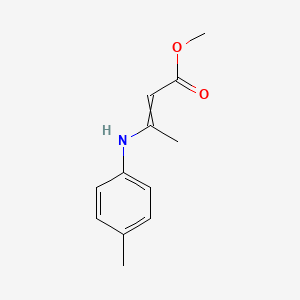
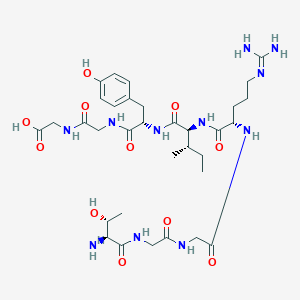
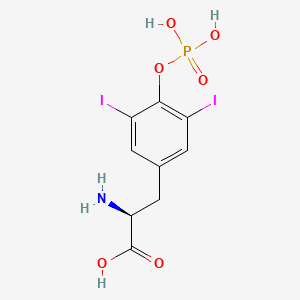
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)

methylidene}hydroxylamine](/img/structure/B14194572.png)
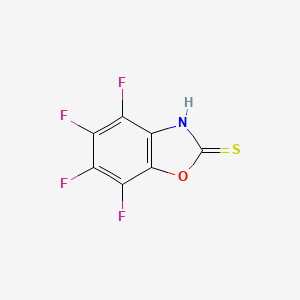
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
